molecular formula C14H16O4 B1420093 Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate CAS No. 1019340-49-8

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

Cat. No. B1420093
CAS RN: 1019340-49-8
M. Wt: 248.27 g/mol
InChI Key: XYVHEIVBAQRIGE-UHFFFAOYSA-N
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Description

“Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” is a chemical compound with the CAS Number: 1019340-49-8 . It has a molecular weight of 248.28 . The compound is typically stored at room temperature and appears as a liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical form of “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” is a liquid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

  • Stereoselective Synthesis of Cyclobutene Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates, including the ethyl 4-(2,4-dimethylphenyl) variant, have been utilized in the stereoselective synthesis of cyclobutene derivatives. This process involves a Wittig reaction with a vinyltriphenylphosphonium salt, leading to the formation of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

  • Three-component and One-Pot Reaction : A simple and efficient route for the stereoselective synthesis of cyclobutene derivatives through a three-component, one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates has been described. This process yields cyclobutene derivatives in high yields (Aboee-Mehrizi et al., 2011).

  • Synthesis of Pyrazine and Biphenyl Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form pyrazine and biphenyl derivatives, respectively. These reactions showcase the chemical versatility of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate in creating complex organic compounds (Moloudi et al., 2018).

  • Synthesis of Pyrazole Derivatives : This compound has also been used in the synthesis of novel pyrazole derivatives. These derivatives are produced through a 3+2 annulation method, highlighting the role of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate in the synthesis of heterocyclic compounds (Naveen et al., 2021).

  • Production of Isoxazole Derivatives : The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produces ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. This indicates its use in synthesizing isoxazole derivatives, which are important in various chemical applications (Obydennov et al., 2017).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

While specific future directions for “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” are not available, the study and application of similar compounds, particularly those containing boron or a pyrazole unit, are ongoing in medicinal chemistry . These compounds have shown promising results in various biological applications, suggesting potential future research directions for “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate”.

properties

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVHEIVBAQRIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
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